molecular formula C15H15NO2 B13864258 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde

Cat. No.: B13864258
M. Wt: 241.28 g/mol
InChI Key: VAQCVCAQJDWYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde is an organic compound that features a pyrrole ring substituted with a phenylpropan-2-yl group and two aldehyde groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde typically involves the reaction of 1-phenylpropan-2-ylamine with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid.

    Reduction: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dimethanol.

    Substitution: Various substituted derivatives of the phenyl ring, depending on the electrophile used.

Scientific Research Applications

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can be compared with other similar compounds, such as:

    1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but lacks the second aldehyde group, which may result in different chemical reactivity and biological activity.

    Phenylacetone: Also known as phenyl-2-propanone, this compound has a phenyl group attached to a propanone moiety. It differs in its functional groups and overall structure, leading to distinct properties and applications.

The uniqueness of this compound lies in its dual aldehyde functionality and the presence of a pyrrole ring, which confer specific chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(1-phenylpropan-2-yl)pyrrole-2,5-dicarbaldehyde

InChI

InChI=1S/C15H15NO2/c1-12(9-13-5-3-2-4-6-13)16-14(10-17)7-8-15(16)11-18/h2-8,10-12H,9H2,1H3

InChI Key

VAQCVCAQJDWYAF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C(=CC=C2C=O)C=O

Origin of Product

United States

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